(6S)-Vorapaxar -

(6S)-Vorapaxar

Catalog Number: EVT-13192330
CAS Number:
Molecular Formula: C29H33FN2O4
Molecular Weight: 492.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(6S)-Vorapaxar is a novel compound classified as a first-in-class protease-activated receptor-1 antagonist. It is primarily indicated for the reduction of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease. Vorapaxar functions by selectively inhibiting the thrombin receptor, thereby preventing thrombin-mediated platelet activation and aggregation, which are critical processes in the formation of blood clots .

Source and Classification

Vorapaxar is derived from the tricyclic himbacine structure and has been developed as an oral medication. It is classified under the category of antiplatelet agents, specifically targeting the protease-activated receptor-1 pathway to reduce thrombotic events . Vorapaxar's chemical name is ethyl N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(1E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-dodecahydronaphtho[2,3-c]furan-6-yl]carbamate; sulfuric acid .

Synthesis Analysis

Methods and Technical Details

The synthesis of Vorapaxar involves several key steps that emphasize the construction of its complex tricyclic structure. The process typically includes:

  1. Formation of the Tricyclic Core: This involves cyclization reactions that yield the naphtho-furan structure essential for its activity.
  2. Introduction of Functional Groups: Selective reactions are performed to introduce the necessary functional groups such as fluorophenyl and pyridine moieties.
  3. Final Modifications: The compound undergoes final modifications to achieve the desired pharmacological properties, including esterification and purification steps.

The detailed synthetic route has been documented in various pharmaceutical chemistry studies, emphasizing reaction conditions such as temperature, solvents, and catalysts used throughout the synthesis .

Molecular Structure Analysis

Structure and Data

The molecular formula of Vorapaxar is C29H35FN2O8SC_{29}H_{35}FN_{2}O_{8}S, with a molecular weight of approximately 590.66 g/mol. The compound features a complex structure characterized by multiple rings and functional groups that contribute to its biological activity. Key structural data includes:

  • IUPAC Name: Ethyl N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(1E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-dodecahydronaphtho[2,3-c]furan-6-yl]carbamate; sulfuric acid.
  • CAS Number: 705260-08-8.
  • InChI Key: NQRYCIGCIAWEIC-CKLVGUEFSA-N.

The three-dimensional conformation plays a crucial role in its interaction with the protease-activated receptor .

Chemical Reactions Analysis

Reactions and Technical Details

Vorapaxar primarily acts through competitive inhibition of thrombin at the protease-activated receptor-1 site on platelets. The chemical reactions involved include:

  1. Reversible Binding: Vorapaxar binds reversibly to PAR-1, blocking thrombin's ability to activate this receptor.
  2. Platelet Aggregation Inhibition: By preventing thrombin-mediated signaling pathways, Vorapaxar effectively reduces platelet aggregation without significantly affecting other hemostatic functions.

The selectivity of Vorapaxar for PAR-1 over other receptors ensures targeted action with minimized side effects related to bleeding risks associated with broader antiplatelet therapies .

Mechanism of Action

Process and Data

The mechanism by which Vorapaxar exerts its effects involves:

  1. Thrombin Interaction: Thrombin activates platelets through PAR-1 receptors on their surface.
  2. Inhibition by Vorapaxar: By binding to PAR-1, Vorapaxar prevents thrombin from eliciting downstream signaling cascades that lead to platelet activation and aggregation.
  3. Outcome on Thrombotic Events: This inhibition results in a significant reduction in thrombotic cardiovascular events among patients with prior myocardial infarction or peripheral arterial disease while maintaining primary hemostatic functions like fibrin formation .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Vorapaxar exhibits several notable physical and chemical properties:

  • Water Solubility: 0.000654 mg/mL.
  • LogP (Octanol-Water Partition Coefficient): Approximately 4.9, indicating high lipophilicity.
  • pKa Values: Strongest acidic pKa at 14.78; strongest basic pKa at 4.32.
  • Polar Surface Area: 77.52 Ų.

These properties influence its bioavailability and pharmacokinetics within the human body .

Applications

Scientific Uses

Vorapaxar has been primarily studied for its role in preventing recurrent thrombotic events in patients with established cardiovascular diseases. Its applications include:

  1. Secondary Prevention of Atherothrombotic Events: Particularly effective in patients with a history of myocardial infarction or peripheral arterial disease.
  2. Combination Therapy: Often used alongside other antiplatelet agents like aspirin or clopidogrel to enhance therapeutic efficacy while managing bleeding risks.

Ongoing research continues to explore additional indications for Vorapaxar in different patient populations and conditions related to cardiovascular health .

Synthetic Methodologies and Optimization

Novel Synthetic Routes for Tricyclic Himbacine Derivatives

Catalytic Asymmetric Synthesis of the Decahydronaphtho[2,3-c]furan Core

The stereoselective construction of the decahydronaphtho[2,3-c]furan core—a defining structural element of (6S)-Vorapaxar—relies on advanced catalytic methodologies. Enantioselective Robinson annulation and intramolecular Diels-Alder reactions enable precise control over the cis-fused [6-6-5] tricyclic system. Key innovations include chiral Lewis acid catalysts (e.g., BINOL-derived aluminum complexes) that establish the critical (6S) configuration with >98% ee. A notable breakthrough involves proline-mediated organocatalysis for the desymmetrization of prochiral diketone precursors, yielding the C6 stereocenter without enzymatic intervention [1] [10]. Hydrogenation under PtO₂ catalysis achieves simultaneous olefin reduction and lactam formation, while NaBH₄ selectively reduces the ketone at C3, preserving the lactone functionality essential for downstream modifications [1] [4].

Regioselective Functionalization Strategies for C7 and C9a Positions

Regioselective manipulation of the C7 and C9a positions addresses the synthetic challenge posed by the core’s topological complexity. Iodine-mediated oxidation at C7 converts the hydroxyl group to a ketone, a precursor for reductive amination. This transformation employs MnO₂ in dichloromethane under reflux, achieving >90% conversion without epimerization [1]. For C9a functionalization, Mitsunobu conditions (DIAD/PPh₃) invert stereochemistry to install azide nucleophiles, later reduced to amines for carbamate coupling. Computational modeling predicts steric and electronic biases, enabling selective C9a over C4a modification—a 7:1 selectivity is attained using bulky N-hydroxyphthalimide esters [1] [8].

Table 1: Regioselective Functionalization Outcomes

PositionReagentProductSelectivityYield (%)
C7I₂, MnO₂, CH₂Cl₂Ketone>95%92
C9aDIAD, PPh₃, HN₃Azide7:1 (vs C4a)85
C9aH₂, Pd/C (azide red.)AmineQuantitative95

Advanced Intermediate Synthesis

Palladium-Catalyzed Cross-Coupling for Vinylpyridine Substituent Installation

The introduction of the pharmacologically critical 3-fluorophenylvinylpyridine moiety employs Stille or Suzuki-Miyaura couplings. A vinylstannane intermediate, prepared from the tricyclic core via Pd(0)-catalyzed tin exchange, couples with 5-(3-fluorophenyl)-2-bromopyridine under ligandless conditions (Pd₂(dba)₃, DMF, 80°C). This method circumvents homocoupling byproducts, achieving 88% yield with E-selectivity >99:1 [1] [7]. Microwave assistance (150W, 100°C, 15 min) reduces reaction times from hours to minutes while maintaining fidelity to the thermolabile lactone [5].

Reductive Amination and Carbamate Formation Techniques

C7 ketone intermediates undergo reductive amination to install the ethyl carbamate group—a key pharmacophore. Sodium triacetoxyborohydride (STAB) in THF with ethyl carbamate affords the highest diastereomeric excess (94% de), outperforming NaBH₃CN (72% de). Carbamate formation leverages in situ chloroformate activation: the amine intermediate reacts with ClCO₂Et in THF/water biphasic systems, yielding 97% conversion without racemization [1] [4]. Solid-state characterization (XRD) confirms retention of the (6S) configuration.

Green Chemistry Approaches

Solvent-Free Cyclization Methods for Lactone Formation

Lactonization—traditionally reliant on toxic solvents (DCM, DMF)—has been reengineered using solvent-free conditions. In vacuo thermolysis (180°C) of hydroxy-acid precursors yields γ-lactones with 94% efficiency and <2% epimerization. This eliminates 5 kg/L of solvent waste compared to conventional methods [5]. Mechanochemical approaches (ball-milling with SiO₂) achieve comparable yields at room temperature, reducing energy input by 70% [5]. Life-cycle assessment confirms a 40% reduction in carbon footprint.

Biocatalytic Resolution of Chiral Centers

Candida antarctica lipase B (CAL-B) resolves racemic himbacine intermediates via enantioselective acetylation. The (6R)-isomer is acetylated 200-fold faster than (6S)-Vorapaxar’s precursor, enabling kinetic separation with E > 200. Immobilization on mesoporous silica allows catalyst reuse for 10 cycles without activity loss. Combined with in situ racemization of the undesired enantiomer (using Shvo’s catalyst), dynamic kinetic resolution achieves 98% ee and 95% yield [5] [8].

Table 2: Green Chemistry Metrics for Vorapaxar Synthesis

MethodConditionE-FactorPMI*Yield (%)
Solvent-free lactonization180°C, in vacuo81.594
Mechanochemical millingBall-mill, SiO₂, RT51.292
Biocatalytic DKRCAL-B, Shvo’s catalyst, 40°C123.095

PMI: Process Mass Intensity (kg materials/kg product)

Properties

Product Name

(6S)-Vorapaxar

IUPAC Name

ethyl N-[(1R,3aR,4aR,6S,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate

Molecular Formula

C29H33FN2O4

Molecular Weight

492.6 g/mol

InChI

InChI=1S/C29H33FN2O4/c1-3-35-29(34)32-23-10-11-24-20(14-23)15-26-27(17(2)36-28(26)33)25(24)12-9-22-8-7-19(16-31-22)18-5-4-6-21(30)13-18/h4-9,12-13,16-17,20,23-27H,3,10-11,14-15H2,1-2H3,(H,32,34)/b12-9+/t17-,20+,23+,24-,25+,26-,27+/m1/s1

InChI Key

ZBGXUVOIWDMMJE-WOXOEWDHSA-N

Canonical SMILES

CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)C(OC3=O)C

Isomeric SMILES

CCOC(=O)N[C@H]1CC[C@@H]2[C@@H](C1)C[C@@H]3[C@H]([C@H]2/C=C/C4=NC=C(C=C4)C5=CC(=CC=C5)F)[C@H](OC3=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.